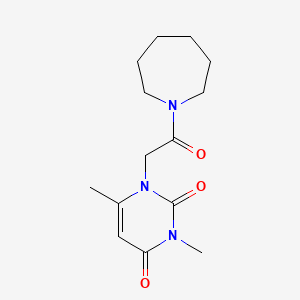
1-(2-azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-Azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound with a complex structure. It is characterized by the presence of an azepane ring, a pyrimidinedione core, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-(1-azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azepane, ethyl acetoacetate, and urea.
Reaction Conditions: The key steps involve the formation of the azepane ring, followed by the introduction of the oxoethyl group and the pyrimidinedione core. These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-[2-(1-azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(1-azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can affect various biochemical pathways, resulting in the modulation of cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
1-[2-(1-azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(1-azepanyl)ethyl methacrylate and methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate share structural similarities.
Properties
CAS No. |
695211-98-4 |
|---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O3/c1-11-9-12(18)15(2)14(20)17(11)10-13(19)16-7-5-3-4-6-8-16/h9H,3-8,10H2,1-2H3 |
InChI Key |
SXHKSGXBIZPRTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CC(=O)N2CCCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















